molecular formula C10H12N2O3 B12403860 L-Kynurenine-13C4,15N2

L-Kynurenine-13C4,15N2

Cat. No.: B12403860
M. Wt: 214.17 g/mol
InChI Key: YGPSJZOEDVAXAB-FQKODVLFSA-N
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Description

L-Kynurenine-¹³C₄,¹⁵N₂ (CAS 2922-83-0) is a stable isotope-labeled analog of L-Kynurenine, a metabolite of L-tryptophan involved in the kynurenine pathway. This pathway is critical in regulating immune responses, neurotransmitter synthesis, and energy metabolism . The compound’s molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. Isotopic enrichment includes four ¹³C atoms and two ¹⁵N atoms, enabling precise tracking in metabolic flux analysis, pharmacokinetic studies, and receptor interaction assays (e.g., aryl hydrocarbon receptor agonism) . Its synthesis typically involves enzymatic or chemical incorporation of labeled precursors, ensuring high isotopic purity (>98%) for analytical reliability .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

214.17 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-4-(2-(15N)azanylphenyl)-4-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i5+1,8+1,9+1,10+1,11+1,12+1

InChI Key

YGPSJZOEDVAXAB-FQKODVLFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH2])[15NH2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Kynurenine-13C4,15N2 is synthesized by incorporating stable isotopes of carbon-13 and nitrogen-15 into the L-Kynurenine molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to achieve high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, and it includes rigorous quality control measures to ensure the consistency and reliability of the final product. The production process may also involve the use of specialized equipment and techniques to handle the labeled compounds safely .

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine-13C4,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Kynurenic Acid: Formed through oxidation.

    Anthranilic Acid: Another product of the kynurenine pathway.

    3-Hydroxykynurenine: Formed through hydroxylation.

Scientific Research Applications

L-Kynurenine-13C4,15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway.

    Biology: Helps in studying the role of L-Kynurenine in cellular processes and its interaction with receptors.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.

    Industry: Used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

L-Kynurenine-13C4,15N2 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. Upon binding to this receptor, it activates a signaling pathway that leads to various cellular responses. Additionally, L-Kynurenine can be converted into other metabolites, such as kynurenic acid, which have their own biological activities. These metabolites can interact with different molecular targets, including glutamate receptors and G protein-coupled receptors, influencing processes such as neuroprotection and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Compounds

Structural Analogs with Isotopic Substitutions

4-Chloro Kynurenine-¹³C₂,¹⁵N (CAS 1391051-72-1)
  • Structure: A chlorine-substituted derivative of kynurenine with isotopic labeling at two ¹³C and one ¹⁵N positions. Molecular formula: C₈¹³C₂H₁₁ClN¹⁵NO₃; molecular weight: 245.64 g/mol .
  • Applications : Used as an impurity reference standard in pharmaceutical toxicology. Unlike L-Kynurenine-¹³C₄,¹⁵N₂, its primary role is in quality control rather than metabolic tracing .
  • Key Difference : Chlorine substitution alters physicochemical properties (e.g., solubility, receptor binding), limiting its utility in studies requiring native kynurenine analogs .
Eniluracil-¹³C,¹⁵N₂ (CAS 1329556-69-5)
  • Structure : A pyrimidine derivative labeled with ¹³C and ¹⁵N. Molecular formula: C₅¹³CH₄¹⁵N₂O₂; molecular weight: 158.09 g/mol .
  • Applications: Serves as a reference standard for quantifying genotoxic impurities. Its mechanism (inhibiting dihydropyrimidine dehydrogenase) differs entirely from L-Kynurenine’s metabolic role .

Isotopic Labeling Techniques and Purity Considerations

  • Synthesis Methods: L-Kynurenine-¹³C₄,¹⁵N₂ is synthesized via multi-step enzymatic reactions using ¹³C/¹⁵N-labeled tryptophan precursors, ensuring positional specificity .
  • Contamination Risks : Commercial ¹⁵N₂ gas stocks often contain ¹⁵N-labeled ammonium or nitrate contaminants, leading to overestimated nitrogen fixation rates . However, L-Kynurenine-¹³C₄,¹⁵N₂ avoids such issues due to closed-system synthesis and HPLC purification .

Application-Specific Comparisons

Compound Isotope Label Primary Application Key Advantage
L-Kynurenine-¹³C₄,¹⁵N₂ ¹³C₄, ¹⁵N₂ Metabolic tracing, receptor studies High specificity for kynurenine pathway analysis
4-Chloro Kynurenine-¹³C₂,¹⁵N ¹³C₂, ¹⁵N Pharmaceutical impurity analysis Detects chloro-substituted metabolites
[¹³C,¹⁵N₂]-Urea ¹³C, ¹⁵N₂ MRI contrast agent development Enhanced T₂ relaxation in D₂O for imaging
Fipronil-¹³C₂¹⁵N₂ ¹³C₂, ¹⁵N₂ Environmental contaminant analysis Tracks pesticide degradation in ecosystems

Analytical Performance and Detection

  • Relaxation Properties: [¹³C,¹⁵N₂]-urea shows increased T₂ relaxation times in D₂O (34.61 s vs. 20.12 s in H₂O), improving MRI sensitivity . L-Kynurenine-¹³C₄,¹⁵N₂ leverages LC-MS/MS for detection, achieving nanomolar sensitivity in biological matrices .
  • Isotopic Interference : Compounds like rac-Lamivudine Acid-¹³C,¹⁵N₂ (antiviral prodrug) require distinct chromatographic conditions due to structural differences, whereas L-Kynurenine-¹³C₄,¹⁵N₂ is optimized for reverse-phase HPLC .

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